molecular formula C9H8F3NO2 B1427304 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid CAS No. 910654-27-2

3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid

Cat. No. B1427304
CAS RN: 910654-27-2
M. Wt: 219.16 g/mol
InChI Key: VDRDUBHINNJRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid” is a chemical compound with a molecular weight of 253.61 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The IUPAC name of this compound is 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid . The InChI code is 1S/C9H7ClF3NO2/c10-6-3-5(9(11,12)13)4-14-7(6)1-2-8(15)16/h3-4H,1-2H2,(H,15,16) .


Chemical Reactions Analysis

The synthesis of trifluoromethylpyridines involves a stepwise liquid-phase/vapor–phase reaction . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 253.61 .

Scientific Research Applications

Agrochemical Industry

3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid: and its derivatives are widely used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is utilized in the synthesis of various agrochemicals due to its unique physicochemical properties that contribute to the efficacy of pesticides .

Pharmaceutical Development

In the pharmaceutical sector, TFMP derivatives, including 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid , have been incorporated into several FDA-approved drugs. These compounds are valued for their pharmacological activities, with the trifluoromethyl group enhancing the biological activity and physical properties of the drugs .

Synthesis of Coordination Polymers

This compound is also employed in the synthesis of new coordination polymers. It reacts with metal salts such as AgNO₃, Cu(NO₃)₂·6H₂O, and Zn(NO₃)₂·6H₂O to form various coordination polymers, which have potential applications in catalysis and materials science .

Veterinary Medicine

Similar to its use in human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine. They are part of the active ingredients in medications used to treat diseases in animals, enhancing the effectiveness of these treatments .

Chemical Intermediate

3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid: acts as a chemical intermediate in the production of several crop-protection products. Its high demand is attributed to its role in the synthesis of compounds that are crucial for enhancing the yield and quality of crops .

Research on Organic Fluorine Chemistry

The compound is a subject of research in the field of organic fluorine chemistry. Studies focus on understanding the effects of fluorine atoms within organic compounds, which has significant implications for the development of new materials and chemicals .

Mechanism of Action

Target of Action

The primary targets of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid are currently unknown. This compound is a derivative of pyridine, which is known to interact with various receptors and enzymes in the body . .

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels . The specific interactions of this compound would depend on its primary targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyridine derivatives , this compound could potentially affect multiple pathways

Pharmacokinetics

The pharmacokinetic properties of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. The compound’s bioavailability would depend on these properties. For instance, its solubility in water and organic solvents could influence its absorption and distribution .

Result of Action

Based on the known activities of pyridine derivatives , this compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, and anticancer activities.

Action Environment

The action, efficacy, and stability of 3-(5-(Trifluoromethyl)pyridin-2-yl)propanoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other compounds could potentially impact its action through drug-drug interactions.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13-5-6)3-4-8(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRDUBHINNJRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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